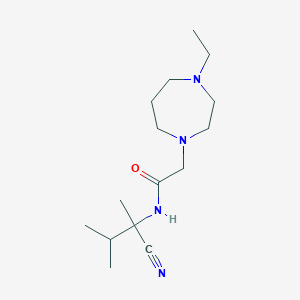

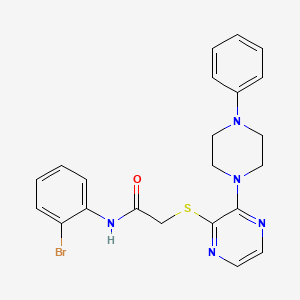

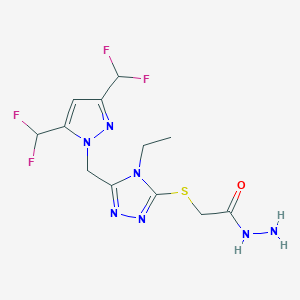

![molecular formula C13H16FN5O B2704782 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide CAS No. 2199815-58-0](/img/structure/B2704782.png)

3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide” is a derivative of imidazo[1,2-b]pyridazine . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Synthesis Analysis

A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines has been developed . This method involves the reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis

The synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines involves a two-step one-pot reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles .科学的研究の応用

Fluorescence Switching and pH Sensors

Imidazo[1,2-a]pyridinium ions, closely related to the structure of interest, have been identified as highly emissive and water-soluble fluorophores. These compounds can undergo structural modifications affecting their emission properties, serving as pH sensors with dual emission pathways due to distinct de-excitation pathways influenced by pH changes (Hutt et al., 2012).

Regioselective Fluorination

Research on the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines highlights the use of electrophilic fluorination processes to achieve moderate to good yields. These synthetic strategies are crucial for introducing fluorine atoms into specific positions of the imidazo[1,2-a]pyridine skeleton, which is important for creating compounds with desired physical, chemical, or biological properties (Liu et al., 2015).

Antituberculosis Activity

Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their potent activity against multi- and extensive drug-resistant tuberculosis strains. These compounds have shown remarkable selectivity and potency, with MIC(90) values of ≤ 1 μM against various strains, indicating their potential as drug-like and synthetically accessible anti-TB agents (Moraski et al., 2011).

Imaging Agents in Neurodegenerative Disorders

Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines have been explored for their high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, labeled with [18F], have been studied for their potential as imaging agents in neurodegenerative disorders through biodistribution studies in rats, showing distribution patterns paralleling the known localization of PBRs (Fookes et al., 2008).

作用機序

Target of Action

The primary target of the compound 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with TAK1 and inhibits its activity. This inhibition occurs at nanomolar concentrations . The compound’s interaction with TAK1 results in a decrease in the kinase’s enzymatic activity .

Biochemical Pathways

The inhibition of TAK1 by this compound affects various biochemical pathways. TAK1 is known to be involved in several signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 can therefore have wide-ranging effects on these pathways.

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TAK1’s enzymatic activity and the subsequent effects on cell growth, differentiation, and apoptosis . In the context of multiple myeloma, this compound and its analogs have been shown to inhibit the growth of multiple myeloma cell lines .

生化学分析

Biochemical Properties

The imidazo[1,2-b]pyridazine moiety of 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at various positions dictate kinase selectivity and potency .

Molecular Mechanism

Related compounds have been found to inhibit the enzymatic activity of TAK1, a serine/threonine kinase important for cell growth, differentiation, and apoptosis .

特性

IUPAC Name |

3-fluoro-1-imidazo[1,2-b]pyridazin-6-yl-N,N-dimethylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5O/c1-17(2)12(20)13(14)5-7-18(9-13)11-4-3-10-15-6-8-19(10)16-11/h3-4,6,8H,5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBNGBLYBDEHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CCN(C1)C2=NN3C=CN=C3C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

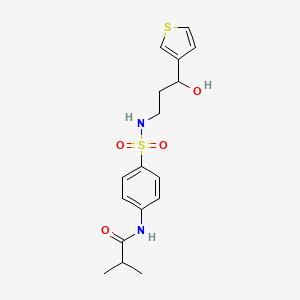

![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2704704.png)

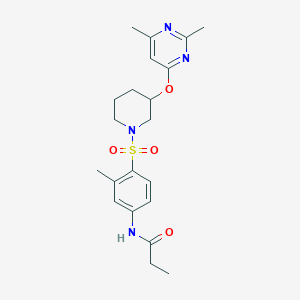

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2704712.png)

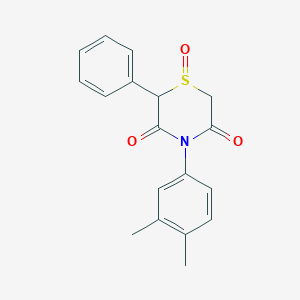

![2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2704718.png)

![(2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide](/img/structure/B2704719.png)